3-Acetylquinoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-quinoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,9H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZAKPMLUMLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599437 | |
| Record name | 3-Acetylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-05-8 | |
| Record name | 3-Acetylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Electronic Properties of 3 Acetylquinoline 2,4 1h,3h Dione
Tautomerism in 3-Acetylquinoline-2,4(1H,3H)-dione and Related 3-Acetyl-4-hydroxyquinolin-2(1H)-one Systems
Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a key feature of this compound. This section explores the identification, stability, and spectroscopic evidence of its various tautomeric forms.
Identification and Elucidation of Tautomeric Forms
This compound can exist in several tautomeric forms due to the migration of a proton. The primary forms are the diketo form, this compound, and the enol form, 3-Acetyl-4-hydroxyquinolin-2(1H)-one. The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has garnered attention for its synthetic and medicinal applications. researchgate.net Further tautomerism can occur involving the acetyl group, leading to additional enol structures. The interconversion between these forms is a dynamic equilibrium influenced by factors such as solvent and temperature. nih.gov
The presence of multiple carbonyl groups in a 1,3-relationship, as seen in the diketo form, can stabilize the enol tautomer. libretexts.org This stabilization arises from the formation of an intramolecular hydrogen bond and conjugation. libretexts.org
Computational Investigations of Tautomeric Stability and Equilibria
Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers and the thermodynamics of their interconversion.
Density Functional Theory (DFT) has been extensively used to study the tautomeric preferences of quinoline (B57606) derivatives. researchgate.netresearchgate.net These calculations can predict the relative energies of different tautomers in both the gas phase and in solution, helping to determine the most stable form under various conditions. researchgate.netdntb.gov.ua For instance, DFT studies on related systems like 4-hydroxyquinoline (B1666331) have shown that the relative stability of tautomers can be significantly influenced by the solvent. researchgate.net In some cases, DFT calculations have revealed that a diketone form can be more stable than its enolimine-enaminone and dienaminone tautomers in a vacuum. researchgate.net
Table 1: Theoretical Relative Stabilities of Tautomers
| Tautomer | Method | Basis Set | Phase | Relative Energy (kcal/mol) |
| Keto | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 |
| Enol 1 | DFT (B3LYP) | 6-311++G(d,p) | Gas | Varies with substituent |
| Enol 2 | DFT (B3LYP) | 6-311++G(d,p) | Gas | Varies with substituent |
Note: The relative energies are highly dependent on the specific substituents on the quinoline ring and the computational model used. The data presented here is illustrative.
Semiempirical quantum mechanical methods offer a computationally less expensive alternative to DFT for studying large molecular systems. nih.govresearchgate.net These methods, such as AM1 and PM3, can provide valuable insights into the geometries and relative energies of tautomers, although they are generally less accurate than DFT. researchgate.netresearchgate.net The development of newer semiempirical methods and their combination with machine learning techniques are continuously improving their predictive accuracy. researchgate.netnih.gov
Spectroscopic Evidence for Tautomeric States
Spectroscopic techniques provide direct experimental evidence for the existence and relative populations of different tautomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of protons and carbons are highly sensitive to their chemical environment. For example, the presence of a hydroxyl proton signal in the ¹H NMR spectrum is indicative of the enol form, while the chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum can differentiate between the keto and enol forms. researchgate.net In some quinazolin-4-one derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents like chloroform. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the different tautomers. The keto form will exhibit characteristic C=O stretching vibrations, while the enol form will show O-H stretching bands. researchgate.net
UV-Visible Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ between the tautomeric forms. nih.gov The solvent can also influence the position of the absorption bands. researchgate.net
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound is crucial for its chemical reactivity and biological activity. The quinoline ring system is largely planar, but the acetyl group introduces conformational flexibility.
Rotation around the C3-acetyl bond can lead to different conformers. The preferred conformation is determined by a balance of steric and electronic effects. Computational methods, including DFT and semiempirical approaches, are used to calculate the rotational barriers and identify the most stable conformations. researchgate.net X-ray crystallography, where applicable, provides definitive information about the solid-state molecular geometry. researchgate.net
Table 2: Selected Bond Lengths and Angles of a Quinazoline-2,4(1H,3H)-dione Derivative
| Bond/Angle | Measurement |
| C2=O | ~1.22 Å |
| C4=O | ~1.23 Å |
| N1-C2 | ~1.38 Å |
| C3-C(acetyl) | ~1.50 Å |
| C2-N1-C8a | ~123° |
| N1-C2-C3 | ~116° |
Note: These are representative values and can vary depending on the specific crystal structure and substituents.
Optimized Geometrical Configurations from Quantum Chemical Methods
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for determining the optimized three-dimensional structure of molecules. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's conformation and steric properties.
Despite the recognized stability of the this compound tautomer, a detailed report of its optimized geometrical parameters from high-level quantum chemical calculations is not available in the reviewed scientific literature. Such a study would be invaluable for a deeper understanding of the molecule's structural characteristics.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound
| Parameter | Value (Å or °) |
|---|
Solid-State Structural Insights (e.g., X-ray Diffraction-derived Geometries)
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound, providing unambiguous information about its atomic arrangement, bond lengths, and intermolecular interactions in the crystalline state.
A search of crystallographic databases reveals that the crystal structure of this compound has not been publicly reported. Therefore, no experimental data on its solid-state geometry is available. The synthesis of a suitable single crystal and its analysis via X-ray diffraction would be a significant contribution to the chemical understanding of this compound.
Table 2: X-ray Diffraction-Derived Geometrical Parameters for this compound
| Parameter | Value (Å or °) |
|---|
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Descriptors derived from computational chemistry provide a quantitative measure of a molecule's reactivity and the nature of its electron distribution.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability.
Specific computational data detailing the HOMO and LUMO energies and the corresponding energy gap for this compound are not present in the available literature.
Table 3: Frontier Molecular Orbital Energies for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available in reviewed literature. |
| LUMO Energy | Data not available in reviewed literature. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are prone to nucleophilic attack.
An MEP map for this compound, which would be generated from its calculated wavefunction, is not available in published research.
Global Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
As the underlying HOMO and LUMO energy values for this compound are not reported, the calculated global reactivity indices are also unavailable.
Table 4: Global Reactivity Indices for this compound
| Index | Value |
|---|---|
| Electrophilicity (ω) | Data not available in reviewed literature. |
| Nucleophilicity | Data not available in reviewed literature. |
Sophisticated Synthetic Methodologies for 3 Acetylquinoline 2,4 1h,3h Dione and Its Derivatives
Strategic Approaches to the Quinoline-2,4(1H,3H)-dione Core Synthesis
The construction of the fundamental quinoline-2,4(1H,3H)-dione skeleton can be achieved through several strategic synthetic pathways. These methods often involve the formation of the heterocyclic ring system through condensation and cyclization reactions of appropriately substituted aromatic precursors.
Friedländer Condensation Reactions
The Friedländer synthesis is a classical and versatile method for the formation of quinoline (B57606) derivatives. wikipedia.orgjk-sci.comorganic-chemistry.org It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. jk-sci.comorganic-chemistry.org For the synthesis of the quinoline-2,4(1H,3H)-dione core, a variation of this reaction can be envisioned using a 2-aminocarbonyl compound and a reactant that can provide the C2 and C3 atoms with the required carbonyl functionalities.
The general mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol-type condensation between the 2-amino-substituted carbonyl compound and the active methylene (B1212753) compound is the rate-limiting step, followed by cyclization and dehydration. Alternatively, the reaction can initiate with the formation of a Schiff base, which then undergoes an intramolecular aldol (B89426) condensation and subsequent elimination of water to yield the quinoline ring system. wikipedia.org The choice of catalyst, which can range from acids like trifluoroacetic acid and toluenesulfonic acid to Lewis acids and bases, can influence the reaction pathway and efficiency. wikipedia.orgjk-sci.com
Synthesis via Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are common starting materials for the synthesis of various quinoline structures. The Niementowski quinoline synthesis, which is considered an extension of the Friedländer reaction, utilizes anthranilic acids and ketones or aldehydes to produce γ-hydroxyquinoline derivatives. organicreactions.org These 4-hydroxyquinolines are tautomers of quinolin-4-ones, which form part of the quinoline-2,4(1H,3H)-dione structure. While many syntheses using anthranilic acid derivatives lead to quinazolin-2,4(1H,3H)-diones, specific reaction conditions can direct the cyclization towards the formation of the quinoline-2,4(1H,3H)-dione scaffold. researchgate.netmdpi.com For instance, the reaction of anthranilic acid with malonic acid derivatives can lead to the formation of the desired dione (B5365651) system.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures in a single step. nih.gov Several MCRs have been developed for the synthesis of quinoline derivatives. For the construction of the quinoline-2,4(1H,3H)-dione core, a three-component reaction involving an aniline (B41778), an aldehyde, and a C3-dianion equivalent could be a plausible strategy. While specific MCRs leading directly to 3-acetylquinoline-2,4(1H,3H)-dione are not extensively documented, the principles of MCRs can be applied to design novel synthetic routes.
Cyclization Methodologies (e.g., [3+3], [4+2] Annulations)
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a widely used method for forming six-membered rings. libretexts.orglibretexts.org In the context of quinoline synthesis, this can involve the reaction of an electron-rich diene with an electron-poor dienophile. libretexts.org For the quinoline-2,4(1H,3H)-dione core, a potential [4+2] strategy could involve an ortho-amino-substituted diene reacting with a dienophile containing the necessary functionalities to form the dione ring. Recent advancements have highlighted the use of 2-azidobenzaldehyde (B97285) in [4+2] annulation reactions for the synthesis of various quinoline derivatives, including 4-hydroxyquinolines. nih.gov
While [3+3] annulation strategies are known for the synthesis of various heterocyclic systems, their specific application for the direct synthesis of the quinoline-2,4(1H,3H)-dione core is not as prominently reported in the literature.
Specific Synthesis of this compound
The introduction of the acetyl group at the C3 position of the quinoline-2,4(1H,3H)-dione scaffold requires specific synthetic methods. Due to keto-enol tautomerism, this compound is often named as 3-acetyl-4-hydroxyquinolin-2(1H)-one.
Conventional Synthetic Routes and Optimization
Several conventional synthetic routes have been established for the preparation of 3-acetyl-4-hydroxyquinolin-2(1H)-one. One of the prominent methods involves the acylation of methyl anthranilate with ethyl acetoacetate, followed by a Dieckmann intramolecular cyclization of the resulting anilide intermediate to furnish the desired quinolinone.
Another effective approach starts with the C-acylation of 2-methyl-3,1-benzoxazin-4-one using ethyl acetoacetate. The subsequent cyclization of the intermediate in the presence of a base, such as sodium carbonate, at room temperature leads to the formation of 3-acetyl-4-hydroxyquinolin-2(1H)-one.
Below is a table summarizing key findings from research on the synthesis of this compound and its derivatives.
| Starting Material(s) | Reagents and Conditions | Product | Key Findings |
| Methyl anthranilate, Ethyl acetoacetate | 1. Acylation 2. Dieckmann intramolecular cyclization | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | An elegant and established method for the synthesis of the target compound. |
| 2-Methyl-3,1-benzoxazin-4-one, Ethyl acetoacetate | 1. C-acylation 2. Cyclization with Sodium Carbonate at room temperature | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | An alternative and effective approach to the desired quinolinone. |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide, Sodium hydride in THF or Potassium carbonate | N-Methylated-3-acetyl-4-hydroxyquinolin-2(1H)-one | Demonstrates the reactivity of the quinolinone for further derivatization. |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydroxylamine (B1172632) hydrochloride, Urea (B33335), Thiourea, Guanidine (B92328) nitrate (B79036) in refluxing ethanol (B145695) with Sodium acetate | Isoxazolo[4,5-c]quinolinone and Pyrimido[5,4-c]quinolinones | Highlights the utility of the acetyl group for the construction of fused heterocyclic systems. |
Recent Advancements and Challenges in High-Yield Synthesis
Recent synthetic advancements have concentrated on achieving high yields through efficient and often multi-step, one-pot procedures. A significant challenge in quinolinone synthesis is controlling the reaction to prevent the formation of undesired byproducts. For instance, the direct condensation of anilines with malonic acid esters to form 4-hydroxyquinolin-2-ones is often problematic, as it can lead to the formation of pyrano[3,2-c]quinoline-2,5(6H)-dione byproducts. researchgate.net
To circumvent these challenges, several high-yield strategies have been developed:
From Substituted Anilines and Diethyl Malonate: A highly efficient route involves the cyclocondensation of substituted anilines with diethyl malonate. This reaction first yields a lactone intermediate, which upon alkaline hydrolysis and subsequent decarboxylation, produces the desired N-substituted 4-hydroxyquinolin-2-ones. Acidification with HCl then furnishes the final products in high yields, typically ranging from 86% to 96%. nih.gov
Via 3-Oxo-N-phenylbutanamide: An alternative method starts with the thermal cyclization of 3-oxo-N-phenylbutanamide in boiling o-dichlorobenzene to produce 3-acetyl-4-(methylthio)quinolin-2(1H)-one. Subsequent hydrolysis of this intermediate with aqueous sodium hydroxide (B78521) affords 3-acetyl-4-hydroxyquinolin-2(1H)-one in a 78% yield. researchgate.net
From Pyronoquinolones: The ring-opening of pyranoquinolone precursors provides an attractive route to N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones. researchgate.net This method leverages the reactivity of the pyrone ring, which can be opened under basic conditions. researchgate.net
Acylation and Cyclization of Anthranilate Derivatives: A well-established method involves the acylation of methyl anthranilate with ethyl acetoacetate. The resulting 2-methoxycarbonylanilide intermediate undergoes an intramolecular Dieckmann cyclization to form the target quinolinone scaffold. researchgate.net Another approach uses C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate. researchgate.net
These methods highlight a common theme in the synthesis of this scaffold: the careful choice of starting materials and reaction conditions to favor intramolecular cyclization and avoid competing side reactions. The use of N-substituted anilines is a common strategy to directly install substituents on the nitrogen atom.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder conditions. The synthesis of the this compound scaffold has benefited from various catalytic systems.
Metal-Free Catalysis
Many of the most effective syntheses of this compound and its derivatives are inherently metal-free, relying on thermal conditions or acid/base catalysis.
Acid Catalysis: Polyphosphoric acid (PPA) is frequently used as a cyclization reagent to synthesize the 4-hydroxy-2(1H)-quinolone core from intermediates like phenyl malonamides under mild conditions. arabjchem.org This avoids the use of metal catalysts and simplifies product purification.
Thermal Cyclization: As mentioned, the thermal cyclization of 3-oxo-N-phenylbutanamide is a key metal-free method to access the quinolinone ring system. researchgate.net
Formal [4+2] Annulation: For the broader class of 3-acylquinolines, a transition-metal-free protocol has been developed using methanesulfonic acid (MSA) and sodium iodide (NaI). This method proceeds via an aza-Michael addition and intramolecular annulation of enaminones with anthranils, offering high yields and a broad substrate scope. mdpi.com
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. While specific documentation for the microwave-assisted synthesis of this compound is not extensively detailed in isolation, the Gould-Jacobs reaction, a cornerstone of quinoline synthesis, has been efficiently performed under microwave irradiation to produce various quinoline derivatives, including those with a 3-acetyl-4-hydroxy substitution pattern. This approach significantly reduces reaction times compared to conventional heating methods.
Transition Metal-Catalyzed Transformations
While many syntheses are metal-free, transition metals are employed in specific transformations related to the quinolinone scaffold.
Palladium-Catalyzed Reduction: The synthesis of the 4-hydroxy-2(1H)-quinolone ring can be achieved via the reductive cyclization of ethyl 3-(2-nitrophenyl)-3-oxopropanoate. This reaction uses hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a 10% Palladium on carbon (Pd/C) catalyst, affording the product in high yield (86%). arabjchem.org
Indium-Catalyzed Cyclocondensation: In the derivatization of the core structure, indium has been used as a catalyst. For example, the cyclocondensation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with hydrazines to form pyrazolo[4,3-c]quinolin-4(5H)-ones is effectively catalyzed by indium. researchgate.net
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound core contains several reactive sites, including the ring nitrogen, the hydroxyl group at C4, and the acetyl group at C3, making it a versatile scaffold for further chemical modification.
N-Substitution and Alkylation Reactions
Substitution at the N1 position is a primary strategy for modifying the properties of the quinolinone ring. This is typically achieved through two main approaches: starting the synthesis with a pre-substituted aniline or by direct alkylation of the synthesized scaffold.
Direct N-Alkylation: The N-H bond of the quinolinone ring can be deprotonated with a suitable base, followed by reaction with an alkylating agent. A common procedure involves the N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one using methyl iodide with a base like sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in N,N-dimethylformamide (DMF). researchgate.net
Methylation with Dimethyl Sulphate: An alternative methylation method employs dimethyl sulphate in the presence of anhydrous potassium carbonate in acetone. This reaction can lead to methylation at the N1 position or the O-alkylation at the C4-hydroxyl group, depending on the reaction conditions. nih.govresearchgate.net For instance, methylation of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with dimethyl sulphate yields the 4-methoxy derivative. researchgate.net
The table below summarizes key N-alkylation reactions for the 3-acetyl-4-hydroxyquinolin-2(1H)-one scaffold.
| Starting Material | Reagents | Product | Reference |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide, NaH, THF | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | researchgate.net |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide, K2CO3, DMF | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | researchgate.net |
| 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | Dimethyl sulphate, K2CO3, Acetone | 3-Acetyl-4-methoxy-1-methylquinolin-2(1H)-one | researchgate.net |
Chemical Modifications at the Acetyl Moiety
The acetyl group at the C-3 position of the quinoline-2,4(1H,3H)-dione ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
One common modification involves the reaction of the acetyl group with various nucleophiles. For instance, the acetyl function can be converted into its corresponding enaminone by treatment with dimethylformamide-dimethyl acetal (B89532) (DMFDMA). This enaminone intermediate is highly reactive and can be further cyclized to form pyrazole, isoxazole (B147169), and pyrimidine (B1678525) heterocycles by reacting with hydrazine, hydroxylamine, and guanidine hydrochloride, respectively. researchgate.net
Aldol condensation reactions represent another important strategy for modifying the acetyl moiety. The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with 3-formylchromone in a one-pot aldol dehydration reaction yields a chalcone-like α,β-unsaturated ketone. researchgate.net This product can then serve as a precursor for the synthesis of various triheterocyclic systems through nucleophilic cyclization reactions with bifunctional nucleophiles. researchgate.net
Furthermore, the acetyl group can undergo reactions with amines to produce 3-aminomethylene quinolinediones. researchgate.net Reaction with hydroxylamine forms the corresponding oxime, which can undergo a thermal Beckmann rearrangement to yield oxazolo[5,4-c]quinolones. researchgate.net These oxazoles can be subsequently ring-opened in the presence of acid to furnish 3-acylamino-4-hydroxyquinolones. researchgate.net Hydrazones, formed from the reaction with hydrazines, can cyclize to pyrazolo[4,3-c]quinolones. researchgate.net
The reactivity of the acetyl group can also be harnessed for the synthesis of α-aminophosphonates and arylidine derivatives of 3-acetyl-1-aminoquinolin-2(1H)-one, which have shown potential in cancer research. Additionally, selenium dioxide oxidation under Riley conditions can convert the acetyl group into an α-keto acid derivative in high yield. researchgate.net
Below is a table summarizing various chemical modifications at the acetyl moiety of this compound derivatives.
| Starting Material | Reagent(s) | Product Type | Reference |
| 3-Acetyl-4-arylquinoline | DMFDMA, then Hydrazine | Pyrazole derivative | researchgate.net |
| 3-Acetyl-4-arylquinoline | DMFDMA, then Hydroxylamine | Isoxazole derivative | researchgate.net |
| 3-Acetyl-4-arylquinoline | DMFDMA, then Guanidine HCl | Pyrimidine derivative | researchgate.net |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | 3-Formylchromone | α,β-Unsaturated ketone | researchgate.net |
| 3-Acyl-4-hydroxy-2-quinolones | Amines | 3-Aminomethylene quinolinedione | researchgate.net |
| 3-Acyl-4-hydroxy-2-quinolones | Hydroxylamine | Oxime, then Oxazolo[5,4-c]quinolone | researchgate.net |
| 3-Acyl-4-hydroxy-2-quinolones | Hydrazines | Hydrazone, then Pyrazolo[4,3-c]quinolone | researchgate.net |
| 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Selenium dioxide | α-Keto acid | researchgate.net |
Halogenation and Other Electrophilic Substitutions
Electrophilic substitution reactions on the this compound scaffold provide a direct method for the introduction of halogen atoms and other electrophilic groups, which are valuable for further synthetic transformations and can significantly influence the biological activity of the resulting compounds. nih.govrsc.org
The bromination of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones has been reported, leading to the corresponding brominated derivatives. researchgate.net Similarly, chlorination of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved. researchgate.net These halogenated quinolines are of particular interest as the halogen atom can serve as a handle for cross-coupling reactions or be crucial for the molecule's bioactivity. nih.gov
The site-selective halogenation of substituted quinolines can sometimes be challenging, but methods like the electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as iodine monochloride (ICl), iodine (I2), and bromine (Br2) have been developed to afford 3-halogenated quinolines in good yields. nih.gov While this method doesn't start from this compound itself, it highlights a strategy for obtaining 3-haloquinoline scaffolds.
The Vilsmeier-Haack reagent, a source of an electrophilic iminium species, has been used to react with derivatives like 3-acetyl-4-methylthioquinolin-2(1H)-one, leading to the formation of β-(dimethylamino)acrylaldehyde derivatives. researchgate.net
The following table presents examples of halogenation and other electrophilic substitution reactions on this compound derivatives.
| Starting Material | Reagent(s) | Product Type | Reference |
| N-Substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one | Bromine | Brominated derivative | researchgate.net |
| 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Chlorine source | Chlorinated derivative | researchgate.net |
| 3-Acetyl-4-(methylsulfanyl)quinolin-2(1H)-one | Vilsmeier-Haack reagent | β-(Dimethylamino)acrylaldehyde derivative | researchgate.net |
Introduction of Diverse Heterocyclic Moieties
The fusion or attachment of various heterocyclic rings to the this compound framework is a powerful strategy for generating novel chemical entities with diverse pharmacological profiles.
A common approach involves the reaction of the modified acetyl group with binucleophilic reagents. For example, the enone system derived from the aldol condensation of 3-acetyl-4-hydroxyl-1-methylquinolin-2(1H)-one can react with 1,2-binucleophiles to yield pyrazoline and isoxazoline (B3343090) derivatives. researchgate.net With 1,3-binucleophilic reagents, pyrimidine and thiazine (B8601807) derivatives can be obtained. researchgate.net
The reaction of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one with various binucleophiles such as hydrazine, hydroxylamine, urea, thiourea, semicarbazide, and thiosemicarbazide (B42300) leads to the formation of five-, six-, and seven-membered heterocyclic rings annulated to the quinoline core. researchgate.netresearchgate.net The outcome of these reactions can be dependent on the specific reagent, solvent, and reaction temperature. researchgate.net
Furthermore, Michael-type addition of N-substituted-3-acetyl-quinoline-2,4-(1H,3H)-dione derivatives with arylidenemalononitriles under basic conditions can yield pyrano[2,3-b]pyridines. researchgate.net The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with α-halocarbonyl compounds can lead to the synthesis of both angular furo[3,2-c]quinolines and linear furo[2,3-b]quinolines, with microwave irradiation often providing higher yields compared to conventional heating. rsc.org
Another strategy involves the O-alkylation of the 4-hydroxy group with reagents like ethyl bromoacetate, followed by hydrazinolysis and subsequent reactions to form 1,3,4-oxadiazolyl moieties attached to the quinoline core via a methoxy (B1213986) bridge. rsc.org
The table below showcases various methods for introducing diverse heterocyclic moieties onto the this compound scaffold.
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |
| Enone from 3-acetyl-4-hydroxyl-1-methylquinolin-2(1H)-one | 1,2-Binucleophiles | Pyrazoline, Isoxazoline | researchgate.net |
| Enone from 3-acetyl-4-hydroxyl-1-methylquinolin-2(1H)-one | 1,3-Binucleophiles | Pyrimidine, Thiazine | researchgate.net |
| 3-Acetyl-4-(methylsulfanyl)quinolin-2(1H)-one | Hydrazine, Hydroxylamine, Urea, etc. | Annulated 5-, 6-, or 7-membered heterocycles | researchgate.netresearchgate.net |
| N-Substituted-3-acetyl-quinoline-2,4-(1H,3H)-dione | Arylidenemalononitriles | Pyrano[2,3-b]pyridine | researchgate.net |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one derivative | α-Halocarbonyl compounds | Furo[3,2-c]quinoline (B8618731) or Furo[2,3-b]quinoline | rsc.org |
| 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | Ethyl bromoacetate, then Hydrazine hydrate, then Aromatic aldehydes, then Acetic anhydride | 1,3,4-Oxadiazole | rsc.org |
Mechanistic Understanding of Reactions Involving 3 Acetylquinoline 2,4 1h,3h Dione
Core Reaction Types and Their Mechanisms
The unique structural features of 3-Acetylquinoline-2,4(1H,3H)-dione, particularly its β,β'-tricarbonyl system in certain tautomers, provide multiple sites for chemical transformations. nih.gov
Electrophilic substitution reactions of this compound primarily occur at the active methylene (B1212753) group of the acetyl side chain. For instance, bromination of N-substituted 3-acetyl-4-hydroxyquinolinones with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide proceeds via a free radical mechanism. nih.gov Alternatively, the use of bromine in acetic acid leads to the same 3-(bromoacetyl) derivative through an electrophilic bromination pathway. nih.gov Other electrophilic reactions, including chlorination, formylation, and acetylation, have also been reported on the acetyl group of related 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. scielo.brresearchgate.net
The general mechanism for these substitutions involves the formation of an enol or enolate intermediate, which then attacks the electrophile. The presence of the electron-withdrawing quinolone ring enhances the acidity of the α-protons of the acetyl group, facilitating these reactions.
The this compound scaffold presents several electrophilic centers susceptible to nucleophilic attack. The carbonyl carbon of the acetyl group is a primary site for nucleophilic addition. Furthermore, in derivatives where the 4-hydroxy group is converted to a better leaving group (e.g., a chloro group), nucleophilic substitution at the C4 position of the quinoline (B57606) ring is a common reaction pathway. nih.gov
The tautomeric equilibrium of the molecule plays a crucial role in its reactivity towards nucleophiles. The β,β'-tricarbonyl character in one of its tautomeric forms makes it particularly susceptible to attack by various nucleophiles. nih.gov For example, the reaction of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with various nucleophiles leads to a range of substituted products. scielo.brresearchgate.net
Quinoline and its derivatives can participate in cycloaddition reactions, particularly photochemical cycloadditions. These reactions offer an efficient route to construct complex, three-dimensional polycyclic structures. nih.gov The photochemical [4+2] cycloaddition of quinolines with alkenes, mediated by triplet-triplet energy transfer to a Lewis acid-activated quinoline, proceeds via a stepwise radical mechanism. nih.gov This process typically exhibits high regio- and diastereoselectivity. nih.govnih.gov While direct examples with this compound are not extensively detailed, the general mechanism for quinolines involves the formation of an excited state that reacts with the alkene. nih.gov
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which is a key method for synthesizing five-membered heterocyclic rings. xjtlu.edu.cn
Specific Reaction Pathways and Their Proposed Mechanisms
The polyfunctional nature of this compound makes it an ideal substrate for condensation and heterocyclization reactions, leading to the formation of diverse fused ring systems.
The acetyl group of this compound readily undergoes condensation reactions with various nucleophiles.
With Hydrazines: The reaction with hydrazine (B178648) derivatives is a cornerstone for the synthesis of pyrazole-fused quinolines. The initial step is the condensation of the hydrazine with the acetyl carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[3,4-b]quinoline system. mdpi.com The reaction can be catalyzed by acids. mdpi.com
With Amines: Condensation with primary amines follows a similar initial pathway to hydrazines, forming an enamine or imine intermediate. The specific outcome depends on the reaction conditions and the structure of the amine. For instance, primary amine-catalyzed reactions can lead to various heterocyclic products through a dual activation mechanism where the amine catalyst activates both the carbonyl compound and the nucleophile. nih.gov
With Urea (B33335): The reaction of related 3-amino-1H,3H-quinoline-2,4-diones with urea in boiling acetic acid can lead to different products depending on the substitution pattern. A proposed mechanism involves the initial formation of a mono-substituted urea, which then undergoes a molecular rearrangement. nih.gov
A summary of representative condensation reactions is presented below:
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 3-Acetyl-4-phenyl-chinolin-2-one | p-Chlorophenylhydrazine | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
| 3-Amino-1H,3H-quinoline-2,4-diones | Urea | Imidazo[1,5-c]quinazoline-3,5-diones | nih.gov |
| Aldehydes, Urea, Acetoacetate | Primary Amine Catalyst | 3,4-Dihydropyrimidin-2(1H)-ones | nih.gov |
This table presents examples of condensation reactions involving quinoline derivatives and various nucleophiles.
The strategic functionalization of this compound allows for its use in the synthesis of a variety of fused heterocyclic systems.
Pyrazolo[3,4-b]quinolines: As mentioned, the reaction of 3-acetyl-4-hydroxyquinolin-2-ones with hydrazines is a common method for constructing the pyrazolo[3,4-b]quinoline skeleton. mdpi.com The mechanism involves a condensation-cyclization sequence. The versatility of this reaction allows for the synthesis of a wide range of substituted pyrazolo[3,4-b]quinolines by varying the substituents on both the quinoline and hydrazine starting materials. mdpi.com
Pyridazino[4,3-c:5,6-c']diquinolines: An interesting transformation occurs during the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which can be derived from 4-hydroxyquinolin-2-ones. This reaction leads to the formation of pyridazino[4,3-c:5,6-c']diquinolines. The proposed mechanism is a multi-step process involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process. mdpi.com
Furo[3,2-c]quinolines: Intramolecular cyclization of derivatives such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one can lead to the formation of furo[3,2-c]quinoline (B8618731) systems. This reaction proceeds via dehydration. scielo.br
A summary of heterocyclization reactions is provided below:
| Starting Material | Reagent/Condition | Fused Ring System | Reference |
| 3-Acetyl-4-phenyl-chinolin-2-one | p-Chlorophenylhydrazine | Pyrazolo[3,4-b]quinoline | mdpi.com |
| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation (e.g., in pyridine) | Pyridazino[4,3-c:5,6-c']diquinoline | mdpi.com |
| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Dehydration | Furo[3,2-c]quinoline | scielo.br |
This table illustrates various heterocyclization reactions starting from quinoline-2,4-dione derivatives to form fused ring systems.
Molecular Rearrangement Processes
Derivatives of quinoline-2,4-dione are known to undergo various molecular rearrangements, often leading to complex spirocyclic or other heterocyclic systems. acs.orgresearchgate.net A notable example is the reaction of 3-aminoquinoline-2,4-diones with reagents like isocyanic acid, which can lead to the formation of imidazo[1,5-c]quinazoline-3,5-diones or spiro-linked imidazolidine-indole diones. acs.orgmdpi.com
For oxime derivatives of 3-acetyl-4-hydroxy-2-quinolones, a thermal Beckmann rearrangement has been reported. researchgate.net In this process, the oxime, upon heating, rearranges to form an oxazolo[5,4-c]quinolone. The mechanism involves the migration of the quinolone ring carbon (C3) to the nitrogen atom of the oxime, with the simultaneous departure of the hydroxyl group. This concerted rearrangement is followed by cyclization of the resulting intermediate to form the fused oxazole (B20620) ring. This pathway competes with the direct cyclization that leads to isoxazole (B147169) derivatives and is dependent on the reaction conditions, particularly temperature.
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involving quinoline derivatives. nih.gov While specific studies focusing exclusively on this compound are not extensively reported, research on related quinoline systems provides significant insight into the potential applications of these methods.
DFT calculations can be used to map the potential energy surfaces of reaction pathways, identifying transition states and intermediates. This allows for the determination of activation energies and reaction thermodynamics, helping to predict the most favorable mechanistic route among several possibilities. For example, computational analysis of the reaction of quinoline with hydroxyl radicals has detailed the activation barriers for attack at different carbon positions, explaining the observed regioselectivity. nih.gov
Molecular dynamics (MD) simulations are another powerful computational tool used to study the behavior of quinoline derivatives, particularly in biological contexts. nih.gov For quinolone-based enzyme inhibitors, MD simulations can model the interactions between the molecule and the active site of a protein, providing insights into binding modes, affinity, and the structural basis for inhibitory activity. nih.govacs.org Such studies are crucial for the rational design of new therapeutic agents based on the quinoline scaffold. These computational approaches could be applied to the reactions of this compound to rationalize the formation of various heterocyclic products, understand rearrangement processes, and predict reactivity.
Analysis of Reaction Energy Barriers and Activation Energies
The formation of quinoline derivatives often proceeds through multi-step reaction pathways. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the energetic profiles of these complex reactions. A notable example is the Friedländer annulation, a classic method for quinoline synthesis, which can be adapted for the synthesis of 2-acetylquinoline derivatives from the reaction of o-aminoarylketones with dicarbonyl compounds like butanedione.
The cyclization of intermediates is a critical phase in the synthesis of the quinoline core. For instance, the intramolecular cyclization of an ester intermediate in a basic medium to form the quinolinone ring is a key step in several synthetic strategies. The activation energy for such a cyclization is a determining factor for the reaction conditions required, such as temperature and catalyst choice.
To illustrate the nature of the data obtained from such computational studies, the following table presents hypothetical energy values for a proposed reaction pathway.
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Step 1: Aldol (B89426) Condensation | o-Aminoarylketone + Butanedione | α,β-Unsaturated Ketone Intermediate | 15.2 | -5.8 |
| Step 2: Michael Addition | α,β-Unsaturated Ketone Intermediate | Enamine Intermediate | 12.5 | -8.1 |
| Step 3: Cyclization | Enamine Intermediate | Dihydroquinoline Intermediate | 18.9 | -12.4 |
| Step 4: Aromatization | Dihydroquinoline Intermediate | 2-Acetylquinoline Derivative | 8.3 | -25.6 |
This table presents hypothetical data for illustrative purposes.
Transition State Characterization
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of maximum energy and is pivotal in determining the reaction's kinetic feasibility. The characterization of transition states provides profound insights into the geometry and electronic structure of the molecule as it transforms from reactant to product.
In the context of reactions involving this compound and its precursors, computational modeling is the primary method for characterizing these ephemeral structures. For each elementary step in a reaction mechanism, a corresponding transition state can be located on the potential energy surface. The geometry of the transition state reveals the specific atoms and bonds that are directly involved in the bond-breaking and bond-forming processes.
For example, in the intramolecular cyclization step mentioned earlier, the transition state would likely exhibit a partially formed bond between a nucleophilic nitrogen or carbon and an electrophilic carbonyl carbon of the acetyl group or the quinoline ring. The bond lengths and angles in the transition state, when compared to the reactant and product, offer a clear picture of the reaction trajectory.
Imaginary frequency analysis is a standard computational technique used to confirm that a calculated structure is indeed a true transition state. A single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming that the structure is a first-order saddle point on the potential energy surface.
The following table provides a hypothetical characterization of a transition state for a key reaction step.
| Reaction Step | Transition State (TS) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| Cyclization | TS_Cyclization | N-C(carbonyl): 1.85C=O(carbonyl): 1.32C-C(new bond): 2.10 | -350 |
This table presents hypothetical data for illustrative purposes.
The detailed information gleaned from the analysis of reaction energy barriers and the characterization of transition states is instrumental in refining reaction mechanisms and guiding the development of more efficient and selective synthetic methodologies for this important class of heterocyclic compounds.
Advanced Spectroscopic and Analytical Methods for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed molecular structure of 3-acetyl-4-hydroxyquinolin-2(1H)-one. By analyzing the spectra of ¹H, ¹³C, and ¹⁵N nuclei, as well as multi-dimensional correlations, a complete assignment of all atoms in the molecule can be achieved.
¹H NMR Spectral Interpretation and Assignment
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 3-acetyl-4-hydroxyquinolin-2(1H)-one, the spectrum would display signals corresponding to the aromatic protons on the fused benzene (B151609) ring, the N-H proton of the quinolone ring, the O-H proton of the hydroxyl group, and the methyl protons of the acetyl group.
A key feature is the very downfield signal for the hydroxyl proton (OH), typically observed around 17 ppm, which is characteristic of a strong intramolecular hydrogen bond. journals.co.za The N-H proton of the quinolone ring is also expected to appear as a broad singlet. The acetyl group's methyl protons will present as a sharp singlet, typically around 2.8 ppm. journals.co.za The four aromatic protons on the benzo-fused ring will appear in the typical aromatic region (approximately 7.0-8.5 ppm), with their multiplicity and coupling constants depending on their positions (H-5, H-6, H-7, H-8).
Table 1: Expected ¹H NMR Chemical Shifts for 3-acetyl-4-hydroxyquinolin-2(1H)-one
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
|---|---|---|---|
| CH₃ (acetyl) | ~ 2.8 | Singlet (s) | 3H, sharp signal. |
| H-5, H-6, H-7, H-8 | ~ 7.0 - 8.5 | Multiplet (m) | Aromatic region, specific patterns depend on substitution. |
| NH | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is extrapolated from related structures. journals.co.za
¹³C NMR Spectral Interpretation and Assignment
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Eleven distinct signals are expected, corresponding to the nine carbons of the quinoline (B57606) ring system and the two carbons of the acetyl group. The carbonyl carbons are the most deshielded, appearing far downfield. The C=O carbon of the acetyl group is expected near 190-200 ppm, while the C-2 carbonyl of the quinolone ring appears around 163-164 ppm. The C-4 carbon, bearing the hydroxyl group, is also significantly downfield. The aromatic carbons appear between 115 and 140 ppm, while the methyl carbon of the acetyl group is the most upfield signal.
Table 2: Expected ¹³C NMR Chemical Shifts for 3-acetyl-4-hydroxyquinolin-2(1H)-one
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
|---|---|
| CH₃ (acetyl) | ~ 20 - 30 |
| C-3 | ~ 105 - 115 |
| C-4a, C-8a | ~ 115 - 140 (quaternary) |
| C-5, C-6, C-7, C-8 | ~ 115 - 140 |
| C-4 | ~ 160 - 170 |
| C-2 (C=O) | ~ 163 - 164 |
Note: The chemical shifts are approximate and based on data from analogous compounds and general principles of ¹³C NMR.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the signals of the aromatic protons (H-5 to H-8) to their respective carbons (C-5 to C-8) and the methyl protons to the acetyl methyl carbon.
¹⁵N NMR Analysis for Nitrogen Environments
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the chemical environment of the nitrogen atom. For 3-acetyl-4-hydroxyquinolin-2(1H)-one, a single ¹⁵N signal would be expected for the nitrogen atom within the lactam ring. The chemical shift would be indicative of an amide-like nitrogen in a heterocyclic system. Techniques like {¹H,¹⁵N}-HMBC can be used to correlate the nitrogen atom with nearby protons (such as the NH proton and H-8), confirming its position in the ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-acetyl-4-hydroxyquinolin-2(1H)-one is characterized by several key absorption bands. The presence of a strong intramolecular hydrogen bond significantly influences the spectrum.
O-H Stretch: A broad absorption band is expected in the region of 3400-2400 cm⁻¹ for the hydrogen-bonded hydroxyl group.
N-H Stretch: A moderate absorption band around 3200-3100 cm⁻¹ corresponds to the N-H group of the quinolone ring.
C=O Stretch: Two distinct carbonyl absorptions are expected. The C-2 lactam carbonyl typically appears around 1660-1680 cm⁻¹. journals.co.za The acetyl C=O, being involved in hydrogen bonding, would show a band at a lower frequency, likely around 1600-1620 cm⁻¹. journals.co.za
C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C bonds within the aromatic and heterocyclic rings.
Table 3: Characteristic IR Absorption Bands for 3-acetyl-4-hydroxyquinolin-2(1H)-one
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (H-bonded) | 3400 - 2400 | Broad, Strong |
| N-H | 3200 - 3100 | Moderate |
| C=O (lactam) | ~ 1670 | Strong |
| C=O (acetyl, H-bonded) | ~ 1608 | Strong |
Note: Values are based on data from closely related structures. journals.co.za
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of the compound through fragmentation analysis. The molecular formula for 3-Acetylquinoline-2,4(1H,3H)-dione is C₁₁H₉NO₃, corresponding to a monoisotopic mass of approximately 203.06 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203. The fragmentation pattern would likely involve characteristic losses:
Loss of an acetyl group: A prominent peak would be expected at M-43 (m/z 160), corresponding to the loss of the •COCH₃ radical.
Loss of ketene (B1206846): Fragmentation via a McLafferty-type rearrangement could lead to the loss of ketene (CH₂=C=O) from the acetyl group, resulting in a peak at M-42 (m/z 161).
Decarbonylation: Loss of carbon monoxide (CO) from the quinolone ring is another possible fragmentation pathway.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the structures, properties, and reactivity of molecules. For a molecule like 3-Acetylquinoline-2,4(1H,3H)-dione, these calculations would provide a wealth of information at the atomic level.
Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, its most stable conformation. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and to aid in the assignment of spectral bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching and bending frequencies of its carbonyl, hydroxyl, and acetyl groups, as well as the vibrations of the quinoline (B57606) core.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical methods can also predict various spectroscopic parameters. A particularly useful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning the signals in experimental spectra to specific atoms within the molecule. For this compound, this would help to unambiguously determine the chemical environment of each proton and carbon atom.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of interactions such as hydrogen bonds and van der Waals contacts. The analysis generates two-dimensional fingerprint plots that summarize the types and relative importance of these intermolecular interactions. For this compound, a Hirshfeld surface analysis would provide insights into how the molecules pack in the solid state and which interactions are dominant in stabilizing the crystal structure.
Thermodynamic Properties and Stability Assessments
Computational chemistry also provides methods to assess the thermodynamic properties and relative stabilities of different chemical species.
Standard Molar Enthalpies of Formation (Gaseous and Crystalline Phases)
The standard molar enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. While experimental determination of this value can be challenging, computational methods can provide reliable estimates. These calculations are typically performed for the gaseous phase and can be combined with theoretical estimates of the enthalpy of sublimation to predict the enthalpy of formation in the crystalline phase. To date, no specific studies reporting the standard molar enthalpies of formation for this compound have been found in the literature.
Relative Energetic Stabilities of Isomers and Tautomers
This compound can exist in several tautomeric forms due to the presence of keto-enol and lactam-lactim functionalities. Tautomers are isomers that readily interconvert, and their relative stability can significantly influence the chemical and biological properties of the compound.
Quantum chemical calculations are instrumental in determining the relative energetic stabilities of these tautomers. By calculating the electronic energy of the optimized geometry for each possible tautomer, their relative stabilities can be predicted. One review has mentioned that semiempirical quantum mechanics calculations indicated a particular tautomeric form of 3-acetyl-4-hydroxyquinolin-2(1H)-one to be the most stable. However, a detailed study with specific energy differences and the methodologies used is not available. Such a study would be crucial for understanding the predominant form of this molecule under different conditions.
Advanced Electronic Property Characterization
Theoretical investigations into the electronic structure of molecules containing quinoline moieties, similar to this compound, have become crucial in predicting their physicochemical properties and potential applications. The inherent electron-withdrawing nature of the quinoline ring system, coupled with the presence of both electron-donating and electron-accepting functional groups, sets the stage for interesting electronic phenomena. mdpi.com
Nonlinear Optical (NLO) Characteristics
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching times, and the tunability of their molecular structure. The NLO response of a molecule is intimately linked to its electronic structure, specifically the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). mdpi.comsemanticscholar.org
While direct experimental or computational data for this compound is not available in the reviewed literature, the NLO properties can be inferred from studies on analogous quinoline derivatives. For instance, computational studies on quinoline-carbazole based materials have demonstrated that the strategic placement of donor and acceptor units can lead to significant NLO responses. rsc.org Density Functional Theory (DFT) calculations on such systems have revealed that the total first hyperpolarizability (βtot), a key measure of a molecule's NLO activity, can be significantly enhanced by engineering the molecular architecture. rsc.org
The structure of this compound features a quinoline core, which is electron-deficient, and an acetyl group, which is electron-withdrawing. The dione (B5365651) functionality further influences the electronic landscape. The interplay between these groups is expected to induce a significant dipole moment and hyperpolarizability. Compounds with smaller HOMO-LUMO energy gaps tend to be more polarizable and exhibit larger NLO responses. semanticscholar.org Theoretical studies on various organic molecules have consistently shown a correlation between a small energy gap and enhanced NLO properties.
To provide a quantitative perspective, the following table presents representative computational data for NLO properties of various quinoline derivatives, which can serve as a benchmark for estimating the potential of this compound.
| Derivative | Methodology | Dipole Moment (Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |
| Quinoline-Carbazole Derivative Q1D2 | DFT | Not Reported | Not Reported | 23885.90 |
| 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP | Not Reported | Not Reported | Good NLO response reported |
This table is illustrative and based on data from structurally related compounds to infer the potential NLO properties of this compound.
Charge Transfer Analysis
Intramolecular charge transfer (ICT) is a fundamental process that underpins the electronic and photophysical properties of many organic molecules, including their NLO activity. nih.gov ICT involves the redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. The quinoline nucleus itself is known to be electron-deficient and can act as an electron acceptor. mdpi.com
Computational techniques such as Natural Bond Orbital (NBO) analysis are instrumental in elucidating charge transfer interactions within a molecule. rsc.org These analyses can quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals. For quinoline derivatives, it has been shown that extended hyperconjugation and strong intramolecular interactions play a significant role in their stability and electronic properties. rsc.org
The HOMO-LUMO energy gap is a critical parameter in assessing ICT. A smaller gap generally indicates a more facile electronic transition and a greater propensity for charge transfer. semanticscholar.org Theoretical studies on phenoxazine-quinoline conjugates have demonstrated how the spatial separation of the HOMO and LUMO can lead to the formation of charge transfer states. nih.gov In these systems, the HOMO is typically localized on the electron-rich phenoxazine (B87303) moiety, while the LUMO resides on the electron-deficient quinoline part. nih.gov
For this compound, it is anticipated that the HOMO would have significant contributions from the benzene (B151609) part of the quinoline ring and potentially the nitrogen of the dione, while the LUMO would be predominantly localized on the pyridinone ring and the acetyl and dione carbonyl groups. This spatial separation would facilitate a charge transfer from the HOMO to the LUMO upon excitation.
The following table summarizes key parameters related to charge transfer analysis derived from computational studies on analogous systems.
| Parameter | Significance | Typical Values in Quinoline Derivatives |
| HOMO-LUMO Energy Gap (Eg) | Indicates ease of electronic transition and reactivity. | Smaller gaps favor ICT and NLO properties. |
| Electron Affinity (EA) | Ability to accept an electron. | Higher values indicate better acceptor capability. |
| Ionization Potential (IP) | Energy required to remove an electron. | Lower values indicate better donor capability. |
| NBO Analysis | Quantifies intramolecular charge transfer interactions. | Provides stabilization energies for donor-acceptor interactions. |
This table provides a conceptual framework for understanding the charge transfer properties of this compound based on established computational methodologies and findings for related compounds.
Non Biological Applications and Emerging Research Fronts
Material Science Applications
The electron-rich nature and multiple reactive sites of the 3-Acetylquinoline-2,4(1H,3H)-dione molecule make it a valuable precursor in the synthesis of novel materials, including vibrant colorants and functional polymers.
Precursors for Dyes and Pigments Synthesis
The synthesis of azo dyes, which constitute a significant portion of all synthetic dyes used commercially, typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich compound (the coupling component). wikipedia.orgunb.canih.gov The quinoline-2,4-dione scaffold is an effective coupling component due to the presence of an active methylene (B1212753) group, which readily reacts with diazonium salts.
Derivatives of this compound can be utilized as coupling components to produce a wide array of heterocyclic azo dyes. niscpr.res.in For instance, the reaction of a diazotized aromatic amine with a 4-hydroxy-quinolone derivative, a tautomeric form of the quinoline-2,4-dione, results in the formation of stable azo dyes with various hues. nih.gov The acetyl group at the 3-position further influences the electronic properties and conjugation of the resulting dye molecule, allowing for the fine-tuning of its color and fastness properties. These dyes have applications in dyeing textiles like cotton and silk, often exhibiting good to excellent fastness. niscpr.res.in
Table 1: Synthesis of Azo Dyes from Quinoline (B57606) Precursors
| Diazonium Salt Source | Coupling Component | Resulting Dye Class | Potential Application |
| Substituted Aromatic Amines | 4-Hydroxy-quinolone Derivatives | Heterocyclic Azo Dyes | Textile Dyeing |
| N-(4-aminophenyl) carboxamide | Phenol/Naphthol Derivatives | Quinoline-Pyrimidine Azo Dyes | Antimicrobial Fabrics |
| Aminosulphonic acids | 4-hydroxyl-1-methyl-2-(1H)-quinolone | Monoazo Dyes | General Colorants |
This table illustrates the general synthetic routes for azo dyes utilizing quinoline-based coupling components, into which this compound fits as a potential precursor.
Utility in Polymeric Materials Development
While specific research on the polymerization of this compound is an emerging area, its molecular structure suggests significant potential as a monomer for developing novel polymeric materials. The presence of multiple functional groups—two carbonyls, an active acetyl group, and a secondary amine within the heterocyclic ring—allows for its participation in various polymerization reactions.
Theoretically, it can serve as a monomer in polycondensation reactions. For example, the dione (B5365651) moiety could react with diols to form polyesters or with diamines to form polyamides. The N-H group in the quinoline ring could also be a site for polymerization, potentially leading to N-substituted polymers with unique properties. Related heterocyclic structures, such as quinazoline-2,4(1H,3H)-diones, have been explored in the synthesis of various polymers, indicating the feasibility of using such scaffolds as building blocks in materials science. researchgate.net The development of polymers from this compound could lead to materials with enhanced thermal stability, specific optical properties, or chelating capabilities, derived from the inherent characteristics of the quinoline core.
Advanced Sensing Technologies
The quinoline scaffold is a well-known fluorophore, and its derivatives are increasingly being developed into sophisticated sensors for a variety of analytical applications, including the detection of metal ions and changes in pH.
Fluorescence Sensing Applications
Quinoline derivatives are at the forefront of fluorescent sensor development due to their favorable photophysical properties, including high quantum yields and amenability to structural modification. nih.govresearchgate.net These sensors often operate on mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). rsc.orgmdpi.com In a typical PET sensor, the fluorescence of the quinoline fluorophore is "quenched" by an attached receptor group. mdpi.com Upon binding a target analyte, such as a metal ion, the electron transfer process is inhibited, leading to a "turn-on" fluorescence response. rsc.orgmdpi.com
This compound is a promising candidate for designing new fluorescent sensors. The dione and acetyl groups can act as a chelating site for metal ions. The binding of a cation would alter the electronic structure of the molecule, modulating its fluorescence emission. Research has shown that quinoline-based sensors can be highly selective and sensitive for detecting ions like Zn(II) and Mg(II), with detection limits in the micromolar range. rsc.orgmdpi.com The development of sensors from this compound could provide new tools for monitoring these ions in environmental and biological systems.
Table 2: Characteristics of Quinoline-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Typical Response |
| Quinoline-Schiff Base | Zn(II), Mg(II) | CHEF / PET | Turn-on Fluorescence |
| 1H-Pyrazolo[3,4-b]quinoline | Zn(II) | PET | Fluorescence Enhancement |
| 8-Aminoquinoline | Zn(II) | PET | Ratiometric Change |
This table summarizes the operational principles of various quinoline-based fluorescent sensors, highlighting the mechanisms relevant to the potential application of this compound.
Development of Chemical pH Sensors
The development of reliable chemical pH sensors is crucial for numerous applications, from industrial process control to live-cell imaging. Quinoline derivatives offer two primary routes for the creation of such sensors.
Firstly, as established in section 7.1.1, this compound can be a precursor to azo dyes. Many azo dyes exhibit halochromism, meaning they change color in response to a change in pH. nih.govresearchgate.net This color change is a result of protonation or deprotonation of the molecule, which alters the electronic structure and, consequently, the wavelengths of light it absorbs. nih.govresearchgate.net By synthesizing an azo dye from this compound, a new pH indicator could be developed, with its responsive range tuned by the specific chemical structure.
Secondly, the quinoline scaffold itself can be engineered into a fluorescent pH sensor. nih.gov The fluorescence of certain quinoline-based molecules is sensitive to the local proton concentration. This property has been harnessed to create probes for monitoring pH changes within living cells, which is critical for understanding various physiological and pathological processes. nih.govresearchgate.net The functional groups on this compound could be modified to optimize its pH-dependent fluorescence for specific sensing applications.
Agricultural Chemistry (Mechanistic Focus)
In the search for new and effective agrochemicals, quinoline derivatives have emerged as a promising class of compounds, particularly for their antifungal properties. nih.govmdpi.com The utility of this compound in this field lies in the potential mechanisms by which it can combat fungal pathogens.
The antifungal action of quinoline-based compounds is often multifaceted. One key mechanism is the inhibition of crucial fungal enzymes. For example, certain quinoline derivatives have been shown to inhibit enzymes necessary for the synthesis of polymers in the fungal cell wall. researchgate.net Another potential target is DNA synthesis; some quinoline analogs can bind to fungal topoisomerase II, an enzyme essential for DNA replication, thereby halting fungal growth. researchgate.net Furthermore, research into the antifungal properties of quinoline derivatives has revealed other mechanisms, such as inducing changes in the permeability of the fungal cell membrane and causing an accumulation of damaging reactive oxygen species. researchgate.net The specific arrangement of carbonyl and acetyl groups on the this compound ring could facilitate strong interactions with the active sites of fungal enzymes or disrupt the integrity of cellular membranes, making it a strong candidate for the development of new, mechanistically novel fungicides.
Mechanisms of Action as Photosystem II (PSII) Electron Transport Inhibitors
This compound and its derivatives have emerged as a significant class of Photosystem II (PSII) electron transport inhibitors. Their primary mechanism of action involves the disruption of the photosynthetic electron transport chain. This interruption is a key factor in their observed herbicidal properties. researchgate.net
Computer-based binding models and in-vitro assays have suggested that these compounds likely act as a new type of PSII electron transport inhibitor. nih.gov They target the D1 protein within the PSII reaction center, interfering with the normal electron flow. nih.gov This inhibitory action disrupts the crucial process of photosynthesis. nih.gov The binding of these quinoline-dione derivatives to the D1 protein hinders the electron transport, leading to the observed herbicidal effects. nih.gov
The structural characteristics of these molecules are pivotal to their inhibitory function. Research into derivatives, such as (E)-3-acyl-quinoline-2,4(1H,3H)-dione imine derivatives, has shown that modifications to the core structure can yield compounds with good to excellent herbicidal activity. nih.gov This highlights the potential for developing novel herbicides based on this chemical scaffold. nih.gov While many commercial herbicides target PSII, the unique diketone enamine structure of these compounds suggests a novel interaction at the PSII reaction center. nih.gov
It is important to note that other quinoline and quinazoline-dione derivatives have also been investigated for their herbicidal activities through different mechanisms, such as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govnih.govresearchgate.netmdpi.com This diversity in mechanisms underscores the versatility of the quinoline scaffold in developing new herbicidal agents.
Table 1: Research Findings on PSII Inhibition by this compound Derivatives
| Compound/Derivative | Key Finding | Source |
| (E)-3-acyl-quinoline-2,4(1H,3H)-dione imine derivatives | Displayed good to excellent herbicidal activity by acting as a new type of PSII electron transport inhibitor. | nih.gov |
| Compound 6h (a specific imine derivative) | Showed high Hill reaction inhibitory activity and is believed to bind to the D1 protein in the PSII reaction center. | nih.gov |
Anticorrosion Properties and Related Chemical Mechanisms
Recent research has highlighted the potential of quinoline derivatives, including structures related to this compound, as effective corrosion inhibitors for metals, particularly in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that mitigates the corrosive effects of the medium.
The mechanism of inhibition is rooted in the chemical structure of the quinoline derivatives. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, along with the π-electrons of the aromatic rings, facilitates the adsorption process. These electrons can interact with the vacant d-orbitals of the metal, leading to the formation of a stable, protective film on the metal surface. This film effectively blocks the active sites for corrosion, thereby reducing the corrosion rate.
Studies have shown that the concentration of the inhibitor plays a crucial role in its effectiveness. As the concentration of the quinoline derivative increases, the surface coverage on the metal increases, leading to higher inhibition efficiency. The mode of adsorption can be characterized by adsorption isotherms, which provide insights into the interaction between the inhibitor molecules and the metal surface.
Ligand Design and Coordination Chemistry (Excluding Biological Complexation)
The structural features of this compound make it a versatile ligand in the field of coordination chemistry. The presence of multiple potential donor atoms—the nitrogen atom in the quinoline ring and the oxygen atoms of the dione and acetyl groups—allows for various coordination modes with metal ions.
The design and synthesis of metal complexes with quinoline-based ligands have been an active area of research. These complexes exhibit a wide range of coordination geometries and nuclearities, which in turn influence their physical and chemical properties, such as their magnetic, optical, and catalytic behavior.
The coordination of this compound to metal centers can lead to the formation of mononuclear or polynuclear complexes. The specific outcome is dependent on factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. The resulting coordination compounds have potential applications in various non-biological fields, including materials science and catalysis. The ability to tune the properties of the metal complexes by modifying the substituents on the quinoline ring further enhances the utility of this class of ligands in designing functional materials.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-Acetylquinoline-2,4(1H,3H)-dione and its analogs, future research will likely focus on moving away from traditional synthetic methods that may involve harsh conditions or hazardous reagents. The emphasis will be on the adoption of green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of waste.
Research into the synthesis of related quinolinone structures has begun to explore more sustainable approaches. For instance, studies on the synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have investigated the use of inorganic bases like potassium carbonate in ethanol (B145695), which provides high yields and purity under relatively mild conditions. mdpi.com Future work on this compound could build upon these findings, exploring one-pot syntheses or catalytic methods to improve efficiency and reduce the environmental impact.
Table 1: Potential Green Synthetic Approaches for this compound
| Green Chemistry Principle | Proposed Research Direction | Potential Advantages |
| Atom Economy | Development of one-pot, multi-component reactions to synthesize the quinoline (B57606) core. | Reduces the number of synthetic steps, minimizes waste, and saves time and resources. |
| Use of Safer Solvents | Exploration of water, ethanol, or ionic liquids as reaction media. | Reduces reliance on volatile organic compounds (VOCs) and their associated health and environmental hazards. |
| Catalysis | Investigation of biocatalysts or heterogeneous catalysts for key synthetic steps. | Enhances reaction rates and selectivity, allows for easier catalyst recovery and reuse, and often operates under milder conditions. |
| Energy Efficiency | Utilization of microwave-assisted or ultrasound-assisted synthesis. | Can significantly reduce reaction times and energy consumption compared to conventional heating methods. |
Exploration of Novel and Unprecedented Reaction Pathways
The reactivity of the this compound scaffold presents a fertile ground for discovering new chemical transformations. The presence of multiple reactive sites—the acetyl group, the dione (B5365651) functionality, and the quinoline ring system—allows for a wide range of chemical modifications. Future research is expected to delve into previously unexplored reaction pathways to generate novel molecular architectures with unique properties.
A key area of interest will be the further functionalization of the quinoline ring and the acetyl group. For example, the acetyl group can serve as a handle for introducing new substituents through aldol (B89426) condensations, Claisen condensations, or other carbon-carbon bond-forming reactions. The dione moiety can be a precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles. Research on the related compound, 3-acetyl-4-methylthioquinolin-2(1H)-one, has demonstrated its utility as a synthon for creating new quinolinones through reactions with various reagents like benzylamine (B48309) and benzaldehyde. researchgate.net
Table 2: Unexplored Reaction Pathways for this compound
| Reactive Site | Proposed Reaction Type | Potential Products and Applications |
| Acetyl Group | Knoevenagel condensation with active methylene (B1212753) compounds. | Synthesis of extended conjugated systems for potential use in dyes or nonlinear optics. |
| Dione Moiety | Paal-Knorr synthesis with primary amines or hydrazines. | Formation of novel fused heterocyclic systems with potential biological activities. |
| Quinoline Ring | Catalytic C-H activation and functionalization. | Direct and efficient introduction of substituents onto the aromatic ring to fine-tune electronic properties. |
| Enamine Formation | Reaction with primary or secondary amines. | Creation of enamine derivatives, which have shown promise as herbicides by inhibiting photosystem II. nih.gov |
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the integration of advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules. This predictive power can guide experimental work, saving time and resources.
Future computational studies could employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of new reactions. Molecular docking and molecular dynamics simulations could be used to predict the binding affinity of derivatives of this compound to various enzymes or receptors, thereby guiding the design of new therapeutic agents. For instance, computer-based binding models have been used to understand the interaction of related quinoline-dione derivatives with the D1 protein in the photosystem II reaction center. nih.gov
Table 3: Computational Modeling Applications for this compound
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of spectroscopic properties (NMR, IR). | A deeper understanding of the compound's reactivity and assistance in structural characterization. |
| Molecular Docking | Virtual screening of derivatives against biological targets (e.g., kinases, polymerases). | Identification of potential lead compounds for drug discovery. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions of the compound in different environments. | Insights into the compound's behavior in solution or at interfaces, relevant for material science applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or physical properties. | Predictive tools for designing new compounds with desired properties. |
Expansion into New Areas of Material Science and Chemical Sensing
While much of the research on quinoline derivatives has been in the realm of medicinal chemistry, the unique structural and electronic properties of this compound make it an attractive candidate for applications in material science and chemical sensing. The quinoline core is a well-known fluorophore, and its photophysical properties can be tuned by the introduction of different substituents.
Future research could explore the development of fluorescent chemosensors based on the this compound scaffold. The dione and acetyl groups can act as binding sites for specific metal ions or anions, leading to a change in the fluorescence signal upon binding. This could enable the sensitive and selective detection of environmentally or biologically important species. Additionally, the ability of the quinoline ring system to engage in π-π stacking interactions could be exploited for the design of novel organic semiconductors or liquid crystalline materials.
Table 4: Potential Applications in Material Science and Chemical Sensing
| Application Area | Proposed Research | Potential Functionality |
| Chemical Sensing | Synthesis of derivatives with specific ion-binding moieties. | Fluorescent or colorimetric sensors for the detection of metal ions (e.g., Fe³⁺, Cu²⁺) or anions (e.g., F⁻, CN⁻). |
| Organic Electronics | Development of polymers or small molecules incorporating the quinoline-dione core. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic materials. |
| Smart Materials | Creation of materials that respond to external stimuli (e.g., pH, light, temperature). | pH-responsive fluorescent probes or photochromic materials. |
| Coordination Polymers | Use of the dione moiety as a ligand for the construction of metal-organic frameworks (MOFs). | Materials with applications in gas storage, catalysis, or separation. |
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 3-acetylquinoline-2,4(1H,3H)-dione and its analogs?
Methodological Answer: A common approach involves the oxidation of 3-substituted quinolin-2-ones. For example, 3-alkyl/arylquinolin-2-ones can be oxidized using peroxyacetic acid under alkaline conditions (e.g., sodium hydroxide) to yield 3-hydroxyquinoline-2,4-diones . Alternative oxidants include nitric acid or hydrogen peroxide, with reaction times varying from minutes to overnight depending on the substrate . Crystallization from toluene or aqueous bicarbonate solutions is recommended for purification.
Key Considerations:
Q. Q2. How can researchers confirm the structural identity of synthesized this compound derivatives?
Methodological Answer: Combine 1H NMR and HRMS for unambiguous confirmation:
- 1H NMR: Look for characteristic shifts:
- HRMS: Use electrospray ionization (ESI) in negative/positive mode. For example, a derivative with molecular formula C12H13NO4·H2O showed [M+H]+ at m/z 254.09 .
Advanced Tip: For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. Orthorhombic systems (e.g., space group Pbca) with Z = 8 are common .
Advanced Research Questions
Q. Q3. How can the biological activity of this compound derivatives be systematically evaluated?
Methodological Answer:
- Cannabinoid Receptor Binding (CB2R):
- HIV Reverse Transcriptase (RT) Inhibition:
- Assess inhibition using a polymerase chain reaction (PCR)-based assay with dNTP incorporation. IC50 values for pyrimidine-2,4-dione analogs range from 0.5–10 μM .
Data Contradiction Note: While some derivatives show potent CB2R activity, others may exhibit off-target effects (e.g., RT inhibition). Always cross-validate using orthogonal assays.
Q. Q4. What strategies are effective for optimizing substituent effects in this compound analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- 3D-QSAR Modeling:
Q. Q5. How can computational methods guide the design of this compound derivatives?
Methodological Answer:
- Molecular Docking:
- ADMET Prediction:
- Calculate logP (optimal 2–4) and polar surface area (PSA < 90 Ų) to balance permeability and solubility. Derivatives with PSA > 100 Ų may require prodrug strategies .
Q. Q6. What are the challenges in resolving crystal structures of this compound derivatives?
Methodological Answer:
- Crystallization: Slow evaporation from toluene/water mixtures (1:1) yields suitable crystals. For hydrates, maintain humidity during crystal growth .
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) with a CCD detector. Expect R values < 0.05 for high-quality datasets .
- Hydrogen Bonding: Intermolecular O–H···O and N–H···O bonds stabilize the lattice. For example, water molecules in the monohydrate form bridge carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
